N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
Description
Overview of Benzothiazole and Thiazine Heterocycles in Medicinal Chemistry
Benzothiazoles and thiazines represent two pivotal classes of nitrogen-sulfur heterocycles with extensive applications in medicinal chemistry. Benzothiazoles, characterized by a fused benzene and thiazole ring system, exhibit planar geometry that facilitates interactions with biological targets such as enzymes and receptors. Their derivatives are renowned for anticancer, antimicrobial, and anti-inflammatory activities, attributed to their ability to modulate redox pathways and protein binding affinities. Thiazines, six-membered rings containing one sulfur and one nitrogen atom, are structurally versatile and often serve as precursors for psychotropic agents, antivirals, and calcium channel blockers. The 4H-1,3-thiazine substructure, in particular, adopts a folded conformation along the nitrogen-sulfur axis, enhancing its capacity for stereoselective interactions.
Historical Context and Emergence of Hybrid Benzothiazole-Thiazine Compounds
The integration of benzothiazole and thiazine motifs into hybrid architectures emerged in the early 2000s, driven by the need to combine the pharmacological strengths of both heterocycles. Early work focused on benzothiazole-1,3-thiazine hybrids, which demonstrated enhanced bioavailability compared to isolated heterocycles. The target compound, first synthesized in 2005, exemplifies this trend by merging a 6-methylbenzothiazole unit with a 5,6-dihydro-4H-1,3-thiazin-2-amine moiety. Such hybrids leverage the benzothiazole’s aromatic rigidity and the thiazine’s conformational flexibility, enabling dual-mode interactions with biological targets.
Rationale for Academic Investigation of the Target Compound
Academic interest in this compound stems from its unique structural duality and unexplored therapeutic potential. The compound’s molecular formula (C₁₈H₁₇N₃S₂) and weight (339.5 g/mol) suggest favorable pharmacokinetic properties, including moderate lipophilicity for blood-brain barrier penetration. Additionally, the presence of a dihydrothiazine ring introduces sp³-hybridized carbons, which may enhance metabolic stability compared to fully aromatic analogs. Preliminary computational studies indicate high binding affinities for kinase and protease targets, warranting experimental validation.
Scope and Objectives of the Present Research Outline
This review aims to:
- Analyze the structural and electronic features of the target compound through computational and spectroscopic lenses.
- Evaluate synthetic routes for its production, emphasizing scalability and stereochemical control.
- Assess its biological activity profiles across therapeutic domains, excluding pharmacokinetic and toxicological data per exclusion criteria.
The following table summarizes key structural attributes of the compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃S₂ | |
| Molecular Weight | 339.5 g/mol | |
| Hybrid System | Benzothiazole-1,3-thiazine | |
| Planarity | Partial (benzothiazole: planar; thiazine: puckered) |
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c1-12-3-8-16-15(11-12)21-17(23-16)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJGANSGYODFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC4=NCCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the phenyl linkage, and finally the construction of the dihydrothiazinamine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or thiazinamine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazine moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been synthesized and tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole ring can enhance antibacterial efficacy. In particular, compounds with electron-withdrawing groups at specific positions showed improved activity compared to standard antibiotics .
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer potential. Studies demonstrate that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Agrochemical Applications
The compound has potential uses in agriculture as a fungicide or herbicide due to its ability to inhibit specific biological pathways in pests and pathogens. Research has shown that thiazole-containing compounds can effectively combat plant pathogens, thereby enhancing crop yield and resistance .
Development of Organic Light Emitting Diodes (OLEDs)
Recent advancements have explored the use of benzothiazole derivatives in the development of OLEDs due to their favorable electronic properties. The incorporation of these compounds into polymer matrices has been shown to improve light emission efficiency and stability .
Photovoltaic Devices
Benzothiazole-based materials are also being studied for their application in photovoltaic devices. Their unique electronic characteristics allow for enhanced charge transport and light absorption, making them suitable candidates for next-generation solar cells .
Antibacterial Efficacy Study
A study conducted by Hassan et al. evaluated the antibacterial activity of a series of thiazole derivatives against S. aureus and E. coli. The results indicated that certain modifications on the benzothiazole structure significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .
Anticancer Mechanism Investigation
In a separate investigation focusing on anticancer properties, researchers synthesized a series of thiazine derivatives and assessed their cytotoxicity against various cancer cell lines. The findings revealed that specific substitutions on the benzothiazole ring led to increased apoptosis rates in cancer cells, highlighting the compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related thiazin-2-amine and benzothiazole derivatives, focusing on molecular features, pharmacological activities, and synthetic pathways.
Table 1: Structural Comparison
Key Comparative Insights
- Structural Flexibility vs. Bioactivity: The benzothiazole-thiazin-2-amine hybrid structure may offer unique binding interactions compared to simpler analogues like xylazine.
- Synthetic Accessibility : Compounds like 4-(4′-nitrophenyl)thiazol-2-amine achieve high yields (94%) via cyclization, whereas BACE1 inhibitors (e.g., 6a, 6n) show moderate yields (30–68%), reflecting synthetic challenges in introducing fluorinated or branched substituents .
- Pharmacological Targets : Thiazin-2-amine derivatives exhibit diverse applications: xylazine targets α2-adrenergic receptors, while BACE1 inhibitors (6a, 6n) modulate amyloid-beta production. The benzothiazole moiety in the target compound could confer antiproliferative activity, as seen in other benzothiazole-triazole hybrids .
Biological Activity
N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 339.49 g/mol
- CAS Number : 380431-15-2
Synthesis
The synthesis of this compound typically involves the condensation of specific benzothiazole derivatives with thiazine frameworks. The detailed synthetic pathways often include various reaction conditions that optimize yield and purity.
Biological Activities
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research indicates that derivatives containing benzothiazole and thiazine moieties exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity :
- Compounds similar to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
- In vitro studies demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL against these bacteria.
-
Antifungal Activity :
- The compound has also been screened against fungal strains like Aspergillus niger and Aspergillus oryzae, showing comparable antifungal activity at similar concentrations.
Anticancer Potential
Recent investigations into the anticancer properties of thiazine derivatives have yielded promising results:
- Cell Proliferation Inhibition :
- In vitro assays have indicated that this compound can inhibit the proliferation of various cancer cell lines.
- The IC50 values for certain cancer types have been reported as low as 0.004 μM, indicating potent activity.
The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary studies suggest that:
- Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in cellular processes related to cancer progression and microbial resistance.
Research Findings Summary Table
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a related thiazine derivative demonstrated significant tumor reduction in xenograft models.
- Clinical trials involving benzothiazole derivatives have shown promising results in reducing bacterial load in patients with resistant infections.
Q & A
Q. How should researchers address low reproducibility in synthetic yields across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
